5-Bromo-1-ethylbenzoimidazole HCl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

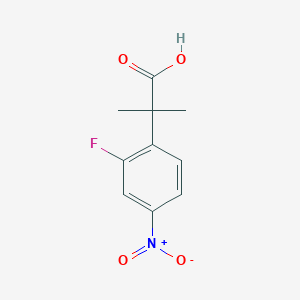

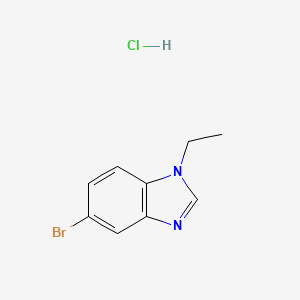

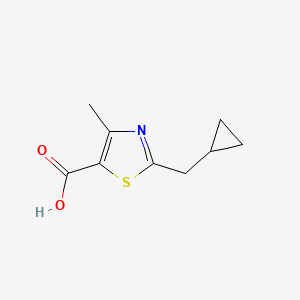

5-Bromo-1-ethylbenzoimidazole hydrochloride, also known as BKM-120, is a novel small molecular inhibitor. It has a CAS Number of 1365271-54-0 and a molecular weight of 261.55 . The IUPAC name for this compound is 5-bromo-1-ethyl-1H-benzimidazole hydrochloride .

Molecular Structure Analysis

The molecular formula of 5-Bromo-1-ethylbenzoimidazole HCl is C9H10BrClN2 . The InChI code is 1S/C9H9BrN2.ClH/c1-2-12-6-11-8-5-7(10)3-4-9(8)12;/h3-6H,2H2,1H3;1H . The compound has a bicyclic structure with a benzene ring fused to an imidazole ring .Physical And Chemical Properties Analysis

The molecular weight of 5-Bromo-1-ethylbenzoimidazole is 225.08 g/mol . It has a topological polar surface area of 17.8 Ų and a complexity of 163 . The compound has one rotatable bond .Applications De Recherche Scientifique

Organic Synthesis and Medicinal Chemistry

Benzimidazole derivatives are crucial intermediates in the synthesis of complex organic compounds and pharmaceuticals. For example, they play a significant role in the development of nuclear hormone receptor modulators through palladium-catalyzed intramolecular carbometalation reactions, which is a key step in synthesizing dibenzoxapine containing tetrasubstituted exocyclic alkenes with high purity for drug discovery (Richey & Yu, 2009).

Antimicrobial and Antifungal Activities

Novel benzimidazole derivatives have shown promising antimicrobial and antitubercular activities. For instance, 5-(nitro/bromo)-styryl-2-benzimidazoles demonstrated significant anti-tubercular activity against Mycobacterium tuberculosis and effective antimicrobial properties against various bacterial and fungal strains (Shingalapur et al., 2009). Similarly, synthesized benzimidazole derivatives exhibited potential antifungal activities, comparable to commercially available fungicides against Candida species, highlighting their utility in developing new antifungal agents (Ahmadi & Nahri-Niknafs, 2011).

Corrosion Inhibition

Benzimidazole compounds have been identified as effective corrosion inhibitors for metals in acidic media. For example, certain benzimidazole derivatives exhibited strong inhibition effects on the corrosion of mild steel in hydrochloric acid, acting as mixed-type inhibitors and demonstrating the potential of these compounds in industrial applications to protect metal surfaces from corrosion (Uqin et al., 2014).

Mécanisme D'action

Target of Action

Benzimidazole derivatives, to which this compound belongs, are known to act as corrosion inhibitors for various metals .

Mode of Action

Benzimidazole derivatives are known to exhibit a stronger inhibitive effect on the cathodic reaction than on the anodic one . This suggests that 5-Bromo-1-ethylbenzoimidazole Hydrochloride may interact with its targets in a similar manner.

Biochemical Pathways

Given its potential role as a corrosion inhibitor, it may influence the electrochemical reactions that lead to corrosion .

Result of Action

As a potential corrosion inhibitor, it may prevent the degradation of metals and alloys in corrosive environments .

Action Environment

The action, efficacy, and stability of 5-Bromo-1-ethylbenzoimidazole Hydrochloride can be influenced by various environmental factors. For instance, benzimidazoles are known to be effective corrosion inhibitors in extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH or salt solutions . Therefore, the action of 5-Bromo-1-ethylbenzoimidazole Hydrochloride may also be influenced by similar environmental conditions.

Propriétés

IUPAC Name |

5-bromo-1-ethylbenzimidazole;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2.ClH/c1-2-12-6-11-8-5-7(10)3-4-9(8)12;/h3-6H,2H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUYZTKRBGXSCCF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC2=C1C=CC(=C2)Br.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.54 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1365271-54-0 |

Source

|

| Record name | 1H-Benzimidazole, 5-bromo-1-ethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1365271-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{[(3-Fluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B1379979.png)